

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzyl bromide

Cat. No.: B1338020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and handling of **4-Fluoro-2-nitrobenzyl bromide** (CAS No. 76437-44-0), a key intermediate in organic synthesis.

Core Physicochemical Properties

4-Fluoro-2-nitrobenzyl bromide is a substituted aromatic compound containing fluoro, nitro, and bromo-methyl functional groups. These groups contribute to its reactivity, making it a valuable reagent for introducing the 4-fluoro-2-nitrobenzyl moiety in the synthesis of more complex molecules. Its properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 76437-44-0 | [1] |
| Molecular Formula | C ₇ H ₅ BrFNO ₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Liquid at 25 °C | [1] |
| Boiling Point | 273 °C | [2] |
| Density | 1.689 g/mL at 25 °C | [1] |
| Refractive Index | n _{20/D} 1.577 | [1] |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethanol, acetone, and ethers. | [2] |
| Storage Temperature | 2-8°C | [1] |

Note: Specific quantitative solubility data and experimental spectral data such as ¹H NMR for **4-Fluoro-2-nitrobenzyl bromide** are not readily available in the reviewed public literature.

Synthesis and Purification

The synthesis of **4-Fluoro-2-nitrobenzyl bromide** typically proceeds via a free-radical bromination of the methyl group of the precursor, 4-fluoro-2-nitrotoluene. This reaction is a standard method for producing benzyl bromides from activated toluene derivatives.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from established procedures for the synthesis of analogous nitrobenzyl bromides, such as p-nitrobenzyl bromide.

Objective: To synthesize **4-Fluoro-2-nitrobenzyl bromide** from 4-fluoro-2-nitrotoluene via free-radical bromination.

Materials:

- 4-fluoro-2-nitrotoluene
- N-Bromosuccinimide (NBS) or liquid Bromine (Br_2)
- Radical initiator: Azobisisobutyronitrile (AIBN) or a UV/photolamp
- Solvent: Anhydrous carbon tetrachloride (CCl_4) or Dichloroethane
- 5% Sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Recrystallization solvent (e.g., petroleum ether, ligroin, or ethanol)

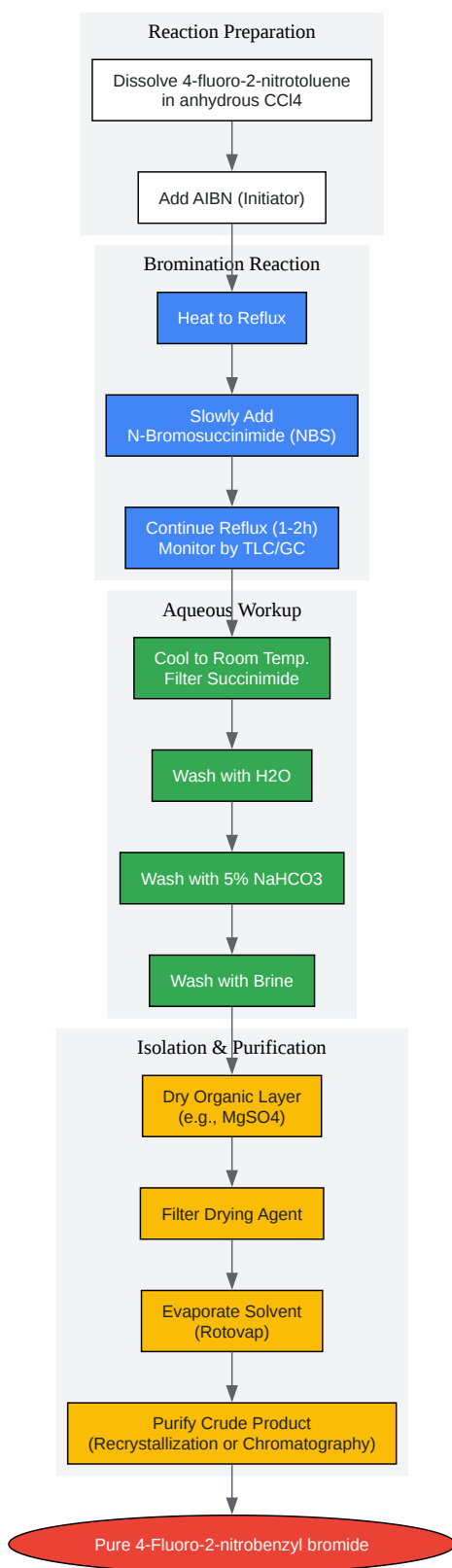
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel (or gas inlet), dissolve 4-fluoro-2-nitrotoluene in the chosen anhydrous solvent (e.g., CCl_4).
- **Initiation:** Add a catalytic amount of AIBN to the solution. Alternatively, position a UV or high-wattage photolamp to irradiate the flask.
- **Bromination:** Heat the mixture to reflux. Slowly add a solution of N-Bromosuccinimide (portion-wise) or liquid bromine (dropwise) over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux and to ensure the color of the bromine dissipates, indicating its consumption.
- **Reaction Monitoring:** Continue heating under reflux for an additional 1-2 hours after the addition is complete. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.
- **Workup - Quenching and Washing:** Cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct. Wash the organic solution sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and finally with brine.

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product (a liquid or low-melting solid) can be purified. If it solidifies upon cooling, recrystallization from a suitable solvent like petroleum ether or ethanol can be performed to yield the purified **4-Fluoro-2-nitrobenzyl bromide**. If it remains an oil, purification may be achieved via column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **4-Fluoro-2-nitrobenzyl bromide**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-nitrobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338020#physicochemical-properties-of-4-fluoro-2-nitrobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com